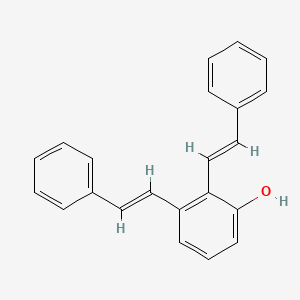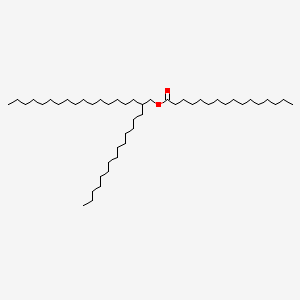
2-Tetradecyloctadecyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetradecyloctadecyl palmitate is a chemical compound with the molecular formula C48H96O2 and a molecular weight of 705.275 g/mol . It is an ester derived from palmitic acid and a long-chain alcohol. This compound is known for its use in various industrial and cosmetic applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl palmitate can be synthesized through the esterification of palmitic acid with 2-tetradecyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound .
化学反应分析
Types of Reactions
2-Tetradecyloctadecyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-tetradecyloctadecanol.
Oxidation: The long-chain alcohol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Palmitic acid and 2-tetradecyloctadecanol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
科学研究应用
2-Tetradecyloctadecyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
作用机制
The mechanism of action of 2-tetradecyloctadecyl palmitate involves its interaction with lipid bilayers in cell membranes. The long hydrophobic chains of the compound allow it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations, where it helps to improve the texture and stability of products .
相似化合物的比较
Similar Compounds
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol, commonly used in cosmetics.
Stearyl palmitate: An ester of palmitic acid and stearyl alcohol, also used in cosmetic formulations.
Behenyl palmitate: An ester of palmitic acid and behenyl alcohol, known for its use in personal care products.
Uniqueness
2-Tetradecyloctadecyl palmitate is unique due to its long-chain alcohol component, which provides distinct properties such as enhanced stability and emollient effects compared to shorter-chain esters. This makes it particularly valuable in high-end cosmetic formulations where superior performance is required .
属性
CAS 编号 |
94200-65-4 |
|---|---|
分子式 |
C48H96O2 |
分子量 |
705.3 g/mol |
IUPAC 名称 |
2-tetradecyloctadecyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47(43-40-37-34-31-28-24-21-18-15-12-9-6-3)46-50-48(49)45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI 键 |
IGYMBVVZPQHQLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



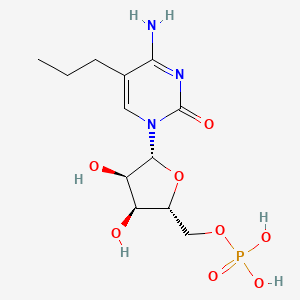

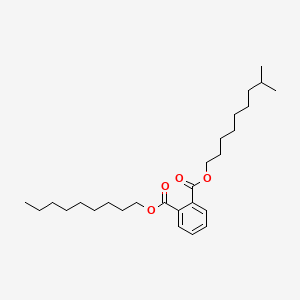
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
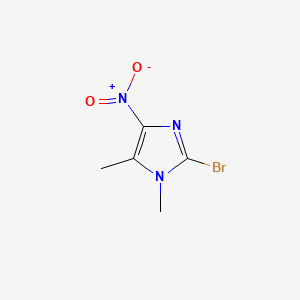
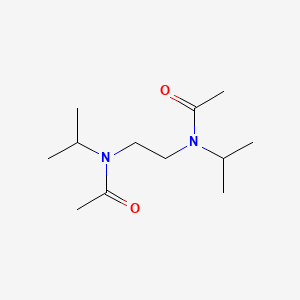
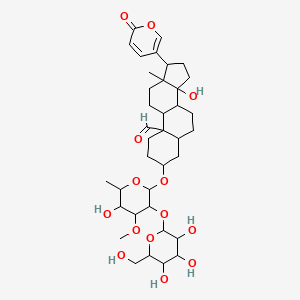
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)



